molecular formula C10H25NOSi B13501356 {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine

{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine

Cat. No.: B13501356
M. Wt: 203.40 g/mol
InChI Key: KHNUEKFMOVECIY-UHFFFAOYSA-N
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Description

{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine is an organic compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a propyl chain, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions, often in solvents like dimethylformamide (DMF) or acetonitrile . The protected intermediate can then be further reacted with methylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action for {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine involves the interaction of the TBDMS group with various molecular targets. The TBDMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine is unique due to its combination of a TBDMS group with a propyl chain and a methylamine group. This structure provides specific reactivity and stability, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C10H25NOSi

Molecular Weight

203.40 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-N-methylpropan-1-amine

InChI

InChI=1S/C10H25NOSi/c1-10(2,3)13(5,6)12-9-7-8-11-4/h11H,7-9H2,1-6H3

InChI Key

KHNUEKFMOVECIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCNC

Origin of Product

United States

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